molecular formula C11H14ClN3 B595755 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1207175-13-0

4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B595755
CAS No.: 1207175-13-0
M. Wt: 223.704
InChI Key: CXGNLKNAFBVMDE-UHFFFAOYSA-N
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Description

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C11H14ClN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1H-pyrazolo[3,4-b]pyridine with isobutyl bromide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isobutyl and methyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug discovery and development .

Biological Activity

4-Chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural properties contribute to its potential therapeutic applications, including anti-inflammatory and anticancer effects.

  • Molecular Formula : C11H14ClN3
  • IUPAC Name : 4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[3,4-b]pyridine
  • Molecular Weight : 227.70 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3-chloro-1H-pyrazolo[3,4-b]pyridine with isobutyl bromide and methyl iodide in the presence of potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the inhibition of specific kinases involved in cell signaling pathways, which leads to reduced tumor growth .

Case Study:
In a study evaluating several pyrazole derivatives, compounds similar to this compound exhibited effective inhibition of microtubule assembly and induced apoptosis at concentrations as low as 1.0 μM. This suggests that modifications to the pyrazole structure can enhance anticancer activity and specificity .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory properties. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. IC50 values for similar compounds have been reported in the range of 0.02–0.04 μM, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac .

Table 1: Biological Activity Comparison

CompoundActivity TypeIC50 (μM)
4-Chloro-3-isobutyl-1-methyl...Anti-inflammatory0.02 - 0.04
DiclofenacAnti-inflammatory0.054
Other Pyrazole DerivativesAnticancer<10

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound inhibits kinases involved in cell signaling pathways, leading to decreased cell proliferation and increased apoptosis.
  • COX Enzyme Inhibition : It selectively inhibits COX-2 over COX-1, reducing inflammation without significant gastrointestinal side effects associated with non-selective NSAIDs.

Research Applications

The compound's unique properties make it a valuable candidate for further research in various fields:

  • Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.
  • Chemical Biology : To study biological pathways and molecular interactions.

Properties

IUPAC Name

4-chloro-1-methyl-3-(2-methylpropyl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c1-7(2)6-9-10-8(12)4-5-13-11(10)15(3)14-9/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGNLKNAFBVMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C2=NC=CC(=C12)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801173513
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-13-0
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-3-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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